molecular formula C26H18B10O2 B5435465 CID 6367286

CID 6367286

Cat. No.: B5435465
M. Wt: 470.6 g/mol
InChI Key: UYUHMCITYRTOAE-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 6367286” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)

Preparation Methods

The preparation of CID 6367286 involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate compound. This intermediate is then further processed to yield the final product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

CID 6367286 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 6367286 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 6367286 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application. Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

CID 6367286 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 1,2-dichloroethene (CID 638186 and CID 643833), which share structural similarities but differ in their chemical properties and applications. The comparison of these compounds can provide insights into the distinct features and potential advantages of this compound .

Properties

InChI

InChI=1S/C26H18B10O2/c1-3-7-21(8-4-1)37-23-15-11-19(12-16-23)25-26(29-33-35-31-27-25,30-34-36-32-28-25)20-13-17-24(18-14-20)38-22-9-5-2-6-10-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHMCITYRTOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B]C2([B][B][B][B][B]C2([B][B]1)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18B10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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